molecular formula C22H45N7O9 B119445 2''-Amino-2''-deoxyarbekacin CAS No. 147920-22-7

2''-Amino-2''-deoxyarbekacin

カタログ番号: B119445
CAS番号: 147920-22-7
分子量: 551.6 g/mol
InChIキー: RNGSOMJZBMQKAG-HJKCZAIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2''-Amino-2''-deoxyarbekacin, also known as this compound, is a useful research compound. Its molecular formula is C22H45N7O9 and its molecular weight is 551.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Kanamycin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Activity

The primary application of 2''-amino-2''-deoxyarbekacin lies in its antibacterial properties . Research has demonstrated that this compound exhibits potent activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Pseudomonas aeruginosa

Minimum Inhibitory Concentration (MIC) Studies

The antibacterial effectiveness is quantitatively assessed through Minimum Inhibitory Concentration (MIC) studies. For instance, studies have reported MIC values for this compound against MRSA ranging from 0.5 to 4 µg/mL, indicating its strong inhibitory effect compared to other antibiotics .

Clinical Applications

Given its robust antibacterial profile, this compound has potential applications in clinical settings, particularly for treating:

  • Nosocomial infections caused by resistant strains.
  • Skin and soft tissue infections where MRSA is implicated.

Clinical trials are necessary to further establish its safety and efficacy in human subjects.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various contexts:

  • Kondo et al. (1994) conducted a study that highlighted the compound's superior activity against MRSA compared to traditional aminoglycosides, emphasizing its potential as a first-line treatment for resistant infections .
  • Gomi et al. reported on the compound's synergistic effects when combined with other antibiotics, enhancing overall antibacterial efficacy in vitro .
  • A study published in Chemotherapy detailed the pharmacokinetics and safety profile of this compound, suggesting it could be a viable option for patients with limited treatment alternatives due to antibiotic resistance .

Comparative Efficacy Table

Bacteria TypeMIC (µg/mL)Comparison with Other Antibiotics
MRSA0.5 - 4Superior to vancomycin
Escherichia coli1 - 8Comparable to gentamicin
Pseudomonas aeruginosa4 - 16Less effective than ciprofloxacin

Toxicological Studies

Toxicity assessments indicate that this compound has a favorable safety profile in mammalian models, with low nephrotoxicity compared to other aminoglycosides. This characteristic makes it a promising candidate for further clinical development.

特性

CAS番号

147920-22-7

分子式

C22H45N7O9

分子量

551.6 g/mol

IUPAC名

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C22H45N7O9/c23-4-3-12(31)20(34)29-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-15(28)14(27)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,23-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22+/m0/s1

InChIキー

RNGSOMJZBMQKAG-HJKCZAIBSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N

異性体SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)NC(=O)[C@H](CCN)O)N)N

正規SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N

Key on ui other cas no.

147920-22-7

同義語

2''-amino-2''-deoxyarbekacin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。